Carbon-13 is a stable isotope of carbon, meaning it does not undergo radioactive decay. There are several reasons why researchers might use 1-Phenylethanol-1,2-13C2 in scientific investigations:
1-Phenylethanol is a naturally occurring compound found in many plants and fruits. By tracing the fate of ¹³C-labeled 1-phenylethanol in an organism, researchers can investigate its metabolism and biochemical pathways [].
¹³C NMR spectroscopy is a powerful analytical technique used to study the structure and dynamics of molecules. The presence of ¹³C isotopes in 1-Phenylethanol-1,2-13C2 can simplify the NMR spectrum, making it easier to identify and characterize the molecule [].
In mass spectrometry experiments, an internal standard is a compound added to a sample in a known amount. The measured mass of the internal standard is used to calibrate the mass spectrometer and ensure the accuracy of the measurements for other components in the sample. 1-Phenylethanol-1,2-13C2 can be used as an internal standard for mass spectrometry experiments involving 1-phenylethanol [].
1-Phenylethanol-1,2-13C2 is an isotopically labeled compound, specifically a derivative of 1-phenylethanol where the carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound has the molecular formula and a molecular weight of approximately 124.15 g/mol. It is primarily utilized in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic labeling capabilities, making it valuable for applications in nuclear magnetic resonance spectroscopy and metabolic tracing studies .
1-Phenylethanol-1,2-13C2 itself likely doesn't have a specific mechanism of action. Its primary function is as a tracer molecule in scientific research. When introduced into a biological system, it follows the same metabolic pathways as the unlabeled 1-phenylethanol. By tracking the ¹³C enrichment using NMR, researchers can gain insights into various cellular processes, including:
The biological activity of 1-phenylethanol-1,2-13C2 is closely related to its non-isotopically labeled counterpart, 1-phenylethanol. The latter is known for its involvement in the formation of aroma compounds in plants and has been studied for its potential antimicrobial properties. As an isotopically labeled compound, 1-phenylethanol-1,2-13C2 is primarily used in proteomics research to trace metabolic pathways and understand biochemical processes in living organisms .
The pharmacokinetic properties of 1-phenylethanol-1,2-13C2 include:
The synthesis of 1-phenylethanol-1,2-13C2 typically involves methods that incorporate carbon-13 isotopes into the phenylethanol structure. One common approach includes:
Research involving interaction studies of 1-phenylethanol-1,2-13C2 focuses on its behavior in various biochemical environments. It can be used to trace interactions between different metabolites and enzymes within biological systems. The stable isotope labeling allows researchers to monitor the fate of this compound during metabolic transformations and understand its role within complex biological networks .
Several compounds are structurally or functionally similar to 1-phenylethanol-1,2-13C2. Here are some notable examples:
Compound Name | Description | Unique Features |
---|---|---|
1-Phenylethanol | Non-isotopically labeled version of the compound. | Commonly used as a solvent and fragrance component. |
2-Phenylethanol | Isomer with hydroxyl group on the second carbon. | Known for its floral scent; used in perfumery. |
1-Phenylethanol-1-13C | Labeled only at the first carbon atom. | Useful for specific NMR studies focusing on one site. |
1-Phenylethanol-2-13C | Labeled only at the second carbon atom. | Provides insights into reactions involving this position. |
The synthesis of 1-Phenylethanol-1,2-13C2 represents a significant challenge in isotopic labeling chemistry, requiring specialized methodologies that preserve the carbon-13 enrichment while achieving high chemical yields and purity. This compound, characterized by its molecular formula C6H5¹³CH(OH)¹³CH3 and molecular weight of 124.15 g/mol [1] [2] [3], serves as a crucial intermediate and analytical standard in pharmaceutical research and metabolic studies.
Precursor-directed biosynthesis has emerged as a powerful methodology for producing isotopically labeled compounds through biological systems [4] [5] [6]. This approach leverages the natural biosynthetic machinery of microorganisms while introducing labeled precursors to direct the incorporation of specific isotopes into target molecules.
The fundamental principle of precursor-directed biosynthesis involves supplementing microbial cultures with isotopically enriched substrates that are subsequently incorporated into the desired products through normal metabolic pathways [5] [7]. For 1-Phenylethanol-1,2-13C2 production, this methodology typically employs bacterial strains capable of metabolizing aromatic compounds while maintaining the carbon-13 labeling pattern.
Recent studies have demonstrated the successful application of precursor-directed biosynthesis using Arthrobacter species, particularly Arthrobacter sp. ATCC 25581, for the production of labeled acetophenone as a precursor to 1-Phenylethanol-1,2-13C2 [8]. This strain exhibits remarkable efficiency in converting cinnamic acid derivatives to acetophenone with yields ranging from 90-99% over reaction periods of 144-150 hours [8]. The process requires careful optimization of fermentation conditions, including temperature maintenance at 30°C, appropriate aeration rates, and periodic supplementation with labeled substrates to maintain optimal carbon-13 incorporation [8].
The biosynthetic pathway involves the oxidative deamination and decarboxylation of cinnamic acid precursors, followed by subsequent enzymatic transformations that preserve the isotopic labeling while forming the acetophenone backbone [8]. The high yields achieved through this methodology demonstrate its potential as a cost-effective alternative to traditional chemical synthesis routes, particularly for large-scale production requirements.
Alternative biosynthetic approaches have utilized engineered fungal systems, including modified strains of Neofusicoccum parvum BYEF07, which demonstrate the ability to directly reduce acetophenone to (R)-1-Phenylethanol with yields of 78% and enantiomeric excess values of 96% [9]. These systems offer the additional advantage of stereoselectivity, producing predominantly the R-enantiomer of the labeled alcohol.
The integration of carbon-13 labeled glucose as a primary carbon source has also been explored using Acetobacter xylinum, achieving labeled cellulose with retention rates of 47% [10]. While this approach does not directly produce 1-Phenylethanol-1,2-13C2, it provides valuable insights into the metabolic fate of carbon-13 labels in biosynthetic pathways and serves as a foundation for developing more efficient labeling strategies.
Chemical synthesis approaches for 1-Phenylethanol-1,2-13C2 primarily focus on the catalytic reduction of labeled acetophenone precursors. These methodologies offer precise control over reaction conditions and typically provide higher yields compared to biosynthetic approaches, albeit with increased costs associated with catalyst and reagent requirements.
Sodium borohydride reduction represents the most widely employed methodology for converting acetophenone-1,2-13C2 to 1-Phenylethanol-1,2-13C2 [11] [12] [13] [14]. This approach offers several advantages, including mild reaction conditions, high chemical yields, and compatibility with carbon-13 labeled substrates.
The mechanistic pathway involves the nucleophilic attack of hydride ion from sodium borohydride on the carbonyl carbon of acetophenone-1,2-13C2, followed by protonation to yield the secondary alcohol [11] [15]. The reaction proceeds through a tetrahedral intermediate, with the stereochemistry determined by the approach angle of the hydride nucleophile. Since sodium borohydride is not stereoselective, this methodology produces racemic 1-Phenylethanol-1,2-13C2.
Optimal reaction conditions typically involve dissolving acetophenone-1,2-13C2 in ethanol or methanol, followed by the careful addition of sodium borohydride while maintaining the reaction temperature between 0-25°C [12] [13]. The use of excess sodium borohydride (200-400 mol%) ensures complete conversion of the ketone substrate, with reaction times ranging from 1-5 hours depending on scale and concentration [12] [13]. Temperature control is critical, as the reduction reaction is exothermic and excessive heat can lead to side reactions or decomposition of the labeled substrate [12].
Experimental procedures demonstrate yields of 75-95% for this transformation, with the primary challenge being the isolation and purification of the product while maintaining isotopic integrity [13] [14]. The work-up procedure involves quenching excess sodium borohydride with aqueous acid, followed by extraction with organic solvents and distillation or chromatographic purification [12] [13].
The preservation of carbon-13 labeling throughout this process is excellent, with isotopic integrity maintained due to the relatively mild reaction conditions and the absence of carbocation intermediates that could lead to isotopic scrambling [11] [12]. Mass spectrometric analysis consistently shows the expected M+2 mass shift corresponding to the incorporation of two carbon-13 atoms [1] [2].
Recent optimizations have focused on green chemistry approaches, including the use of supported sodium borohydride reagents and alternative solvent systems that facilitate product isolation while reducing environmental impact [13]. These modifications have achieved comparable yields while improving the overall sustainability of the synthetic process.
Asymmetric hydrogenation methodology, particularly the Noyori asymmetric hydrogenation system, represents the state-of-the-art approach for producing enantiomerically pure 1-Phenylethanol-1,2-13C2 [16] [17] [18] [19]. This methodology employs chiral ruthenium catalysts to achieve both high chemical yields and exceptional stereoselectivity.
The Noyori catalyst system typically utilizes ruthenium complexes bearing chiral diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamine ligands such as DPEN (1,2-diphenylethylenediamine) [18] [19]. The catalyst structure RuCl2(BINAP)(DPEN) has demonstrated remarkable efficiency in the asymmetric reduction of acetophenone-1,2-13C2, achieving yields of 85-99% with enantiomeric excess values exceeding 99% [16] [17] [18].
The mechanistic pathway involves the formation of a six-membered chelate complex between the ruthenium center, the ketone substrate, and molecular hydrogen [17] [20]. The stereochemistry is determined by the facial selectivity of hydrogen delivery, which is controlled by the chiral environment created by the BINAP and DPEN ligands [17] [20]. Recent computational studies have revised earlier mechanistic proposals, suggesting that hydrogen transfer occurs through an outer-sphere mechanism rather than a concerted pericyclic process [17].
Reaction conditions for optimal asymmetric hydrogenation typically involve pressures of 1-50 atmospheres of hydrogen, temperatures of 25-50°C, and catalyst loadings of 0.1-1.0 mol% [16] [21] [18]. The choice of solvent significantly affects both yield and enantioselectivity, with isopropanol and tetrahydrofuran mixtures providing optimal results [21] [18]. Reaction times range from 2-24 hours depending on pressure and catalyst loading [16] [21].
The preservation of carbon-13 labeling is excellent under these conditions, as the mild temperatures and neutral pH prevent isotopic exchange or scrambling [16] [17]. The high turnover numbers achievable with these catalysts make this approach economically viable for pharmaceutical applications where enantiomeric purity is essential.
Alternative chiral catalyst systems have been developed using cycloruthenated complexes derived from enantiopure aromatic amines, achieving enantiomeric excess values of 38-89% with shorter reaction times [22]. These systems offer reduced catalyst costs while maintaining acceptable levels of stereoselectivity for certain applications.
Transfer hydrogenation approaches using ruthenium-amino alcohol complexes provide another variant of asymmetric reduction, utilizing isopropanol as both solvent and hydrogen source [21] [23]. This methodology achieves yields of 80-95% with enantiomeric excess values of 92-98%, while avoiding the need for high-pressure hydrogen gas [21] [23].
The industrial-scale production of 1-Phenylethanol-1,2-13C2 presents unique challenges that distinguish it from conventional pharmaceutical manufacturing. These challenges stem from the specialized nature of isotopically labeled compounds and the stringent purity requirements for research and pharmaceutical applications [24] [25] [26].
The primary challenge in industrial production is the limited availability and high cost of carbon-13 labeled starting materials [24] [25] [27]. The isotopic enrichment process requires specialized facilities and equipment, resulting in costs that are typically 50-100 times higher than unlabeled equivalents [25] [26]. This cost differential necessitates highly efficient synthetic routes with minimal waste generation to maintain economic viability.
Scale-up limitations present significant technical challenges, particularly in heat transfer and mixing efficiency [28] [29] [30]. The square-cube law dictates that heat transfer becomes less efficient as reactor volumes increase, which can be problematic for exothermic reactions such as sodium borohydride reduction [30]. Advanced reactor designs incorporating enhanced heat transfer surfaces and precise temperature control systems are essential for maintaining reaction selectivity and preventing degradation of labeled substrates [30].
Quality control requirements for isotopically labeled compounds exceed those of conventional pharmaceuticals [26] [31]. Maintaining isotopic purity above 99% requires specialized analytical equipment and procedures, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy [26]. Real-time monitoring systems are increasingly employed to ensure consistent product quality throughout the manufacturing process [26].
Regulatory compliance adds another layer of complexity to industrial production [26]. Good Manufacturing Practice (GMP) requirements for pharmaceutical applications necessitate dedicated cleanroom facilities, comprehensive documentation systems, and validated analytical methods [26]. The costs associated with GMP compliance can increase production expenses by 3-10 times compared to non-GMP manufacturing [26].
Process optimization strategies focus on continuous flow processes rather than traditional batch manufacturing [32] [30]. Flow chemistry offers several advantages for isotope-labeled compound production, including precise control of reaction parameters, reduced waste generation, and improved safety profiles [32]. These systems are particularly beneficial for highly exothermic reactions and processes requiring strict temperature control [32].
Atom economy considerations become critical at industrial scale, where the efficient utilization of expensive labeled starting materials directly impacts production costs [30]. Low molecular weight reagents and catalytic processes are preferred over stoichiometric reactions to minimize material consumption and waste generation [30].
The development of robust supply chains for isotopically labeled starting materials requires diversified supplier networks and strategic inventory management [24] [25]. Long lead times and limited production capacities of specialized suppliers necessitate careful production planning and risk management strategies [25].
Recent advances in process intensification techniques offer promising solutions to many industrial-scale challenges [25] [32]. These include microreactor technology, continuous processing systems, and integrated purification methods that can significantly reduce production costs while maintaining product quality [25] [32].
Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for comprehensive characterization of 1-Phenylethanol-1,2-13C2, offering both structural elucidation and quantitative analysis capabilities. The dual carbon-13 labeling at positions 1 and 2 provides unique spectroscopic signatures that enable precise determination of isotopic enrichment and stereochemical configuration.
Carbon-13 Nuclear Magnetic Resonance spectroscopy serves as the definitive method for isotopic purity determination in 1-Phenylethanol-1,2-13C2. The technique exploits the distinctive chemical shift differences between 13C-enriched and natural abundance carbon positions, enabling accurate quantification of isotopic incorporation [1] [2].
Quantitative 13C NMR Methodology
The isotopic purity analysis employs quantitative 13C NMR protocols optimized for accurate integration measurements. The method utilizes extended relaxation delays (T1 > 10 seconds) to ensure complete relaxation between pulses, with acquisition times typically ranging from 30-60 minutes to achieve sufficient signal-to-noise ratios [1]. The chemical shift range encompasses 0-200 ppm, covering all carbon environments in the phenylethanol structure.
INEPT Enhancement Techniques
Insensitive Nuclei Enhancement by Polarization Transfer (INEPT) pulse sequences provide significant sensitivity improvements for 13C detection, particularly valuable for position-specific isotope analysis [1] [2]. The INEPT methodology transfers polarization from abundant 1H nuclei to less sensitive 13C nuclei, resulting in enhanced signal intensity and reduced acquisition times.
Isotopic Enrichment Quantification
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